molecular formula C12H11F3N2O3 B15134771 3-amino-6,7-dimethoxy-4-(trifluoromethyl)-6H-quinolin-2-one

3-amino-6,7-dimethoxy-4-(trifluoromethyl)-6H-quinolin-2-one

Cat. No.: B15134771
M. Wt: 288.22 g/mol
InChI Key: JMAZZEGPSGABST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6,7-dimethoxy-4-(trifluoromethyl)-6H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Amino Group Addition: The amino group can be introduced through nitration followed by reduction, or directly via amination reactions.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)-6H-quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)-6H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, although it is not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-6,7-dimethoxy-4-(trifluoromethyl)-6H-quinolin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain targets, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)-6H-quinolin-2-one is unique due to the presence of all three functional groups (amino, methoxy, and trifluoromethyl), which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H11F3N2O3

Molecular Weight

288.22 g/mol

IUPAC Name

3-amino-6,7-dimethoxy-4-(trifluoromethyl)-6H-quinolin-2-one

InChI

InChI=1S/C12H11F3N2O3/c1-19-7-3-5-6(4-8(7)20-2)17-11(18)10(16)9(5)12(13,14)15/h3-4,7H,16H2,1-2H3

InChI Key

JMAZZEGPSGABST-UHFFFAOYSA-N

Canonical SMILES

COC1C=C2C(=NC(=O)C(=C2C(F)(F)F)N)C=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.